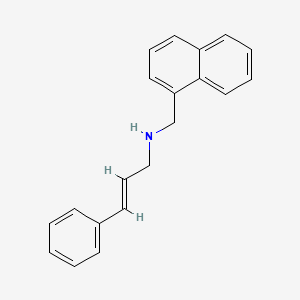
Demethylnaftifine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylnaftifine is a synthetic compound with the molecular formula C20H19N. It is structurally related to naftifine, an antifungal agent used to treat infections caused by dermatophytes. This compound is an allylamine derivative and is known for its broad-spectrum antifungal properties .
Métodos De Preparación
The synthesis of demethylnaftifine involves several steps, typically starting with the preparation of key intermediates such as γ-aminoalcohols. These intermediates are obtained through Mannich-type reactions, which involve the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde. The γ-aminoalcohols are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to yield this compound .
Análisis De Reacciones Químicas
Demethylnaftifine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
Demethylnaftifine has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of allylamine derivatives.
Biology: this compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: Research is ongoing to explore its efficacy and safety as an antifungal agent in clinical settings.
Industry: This compound is used in the development of antifungal coatings and materials .
Mecanismo De Acción
The mechanism of action of demethylnaftifine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene and a decrease in ergosterol levels. This disruption compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
Comparación Con Compuestos Similares
Demethylnaftifine is similar to other allylamine antifungal agents such as naftifine and terbinafine. it has unique properties that distinguish it from these compounds:
Naftifine: Like this compound, naftifine inhibits squalene epoxidase but has a different molecular structure and pharmacokinetic profile.
Terbinafine: Terbinafine is another allylamine antifungal agent with a similar mechanism of action but differs in its potency and spectrum of activity.
Uniqueness: This compound’s unique structural features and reactivity make it a valuable compound for research and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanism of action make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
92610-10-1 |
|---|---|
Fórmula molecular |
C20H19N |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
(E)-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C20H19N/c1-2-8-17(9-3-1)10-7-15-21-16-19-13-6-12-18-11-4-5-14-20(18)19/h1-14,21H,15-16H2/b10-7+ |
Clave InChI |
PTXOLNZXEQZRLK-JXMROGBWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CNCC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CCNCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















